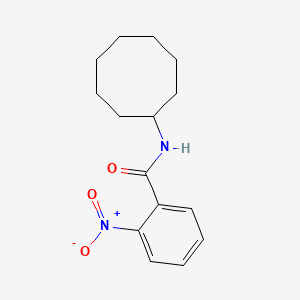

N-cyclooctyl-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

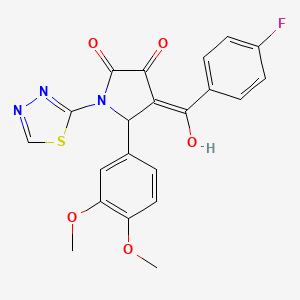

N-cyclooctyl-2-nitrobenzamide is a chemical compound with the molecular formula C15H20N2O3 . It has an average mass of 276.331 Da and a monoisotopic mass of 276.147400 Da .

Molecular Structure Analysis

N-cyclooctyl-2-nitrobenzamide crystallizes at room temperature in the monoclinic space group P21/n . The crystal packing is stabilized by N–H⋯O hydrogen bonds .Physical And Chemical Properties Analysis

N-cyclooctyl-2-nitrobenzamide has a molecular formula of C15H20N2O3 . The FTIR spectrum of a related compound, N-Cyclohexyl-2-nitrobenzamide, showed the stretching vibrations at 3271 (N–H), 1638 (C=O), 1586 (C=C), and 1150 (C–N) cm−1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocycles

N-cyclooctyl-2-nitrobenzamide: serves as an intermediate in the synthesis of diverse heterocyclic compounds. These heterocycles are crucial in the development of new pharmaceuticals and materials with unique properties .

Crystallography and Structural Analysis

The compound has been characterized by X-ray diffraction analysis, providing insights into its crystal structure. This information is valuable for understanding the material’s properties and for designing compounds with desired characteristics .

Non-Covalent Interaction Studies

Research into N-cyclooctyl-2-nitrobenzamide includes the exploration of non-covalent interactions within its crystal packing. These studies are essential for the design of molecular assemblies and understanding molecular recognition processes .

Spectroscopic Characterization

The compound’s spectroscopic data, including FTIR and NMR spectra, are used to elucidate its structure. This is fundamental in chemical research for identifying and characterizing new compounds .

Hydrogen Bonding Research

N-cyclooctyl-2-nitrobenzamide: is analyzed for its hydrogen bonding capabilities. Understanding these interactions is crucial for the development of supramolecular chemistry and drug design .

Luminescent Property Exploration

The nitro group’s incorporation into benzamide derivatives, like N-cyclooctyl-2-nitrobenzamide , can enhance luminescent properties. This has potential applications in the development of optical materials and sensors .

Peptidomimetics

Benzanilides containing aminoalkyl groups, similar to N-cyclooctyl-2-nitrobenzamide , have been used as peptidomimetics. These compounds mimic peptides and can be used in the design of high-affinity ligands for biological targets .

Inhibitor Development

Compounds structurally related to N-cyclooctyl-2-nitrobenzamide have been investigated as inhibitors for various enzymes, such as acetyl-CoA carboxylase and farnesyl transferase. This research is significant for therapeutic drug development .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-cyclooctyl-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-15(13-10-6-7-11-14(13)17(19)20)16-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMKDRNYTPWONN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclooctyl-2-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-O-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2964572.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2964576.png)

![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2964577.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2964584.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-isopropylacetamide](/img/structure/B2964587.png)

![N-isopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2964588.png)

![N-[6-chloro-3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2964593.png)